![molecular formula C16H11ClF2N2O5 B2956297 [2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 1038137-66-4](/img/structure/B2956297.png)
[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H11ClF2N2O5 and its molecular weight is 384.72. The purity is usually 95%.
BenchChem offers high-quality [2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metalations and Functionalizations
This compound's relevance to scientific research might be indirectly inferred from studies focusing on the metalation and functionalization of similar chloro-, bromo-, and iodo(trifluoromethyl)pyridines. These processes allow for the conversion of pyridine derivatives into various carboxylic acids and provide a pathway for selective deprotonation and subsequent carboxylation. Such methods are foundational in synthesizing complex molecules for various applications, including pharmaceuticals and materials science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Prodrug Activation
Although the direct application of the compound is not specified, the concept of prodrug activation to cytotoxic alkylating agents through carboxypeptidase G2 (CPG2) can be related to its potential use. Novel prodrugs designed for anticancer therapy undergo activation at tumor sites, indicating the role of carboxylate groups in medicinal chemistry for targeted therapy. This demonstrates how modifications at the molecular level can enhance the efficacy and selectivity of therapeutic agents (Springer, Antoniw, Bagshawe, Searle, Bisset, & Jarman, 1990).
Polymer Synthesis and Applications
The synthesis and characterization of soluble polyimides derived from aromatic diamine monomers, including pyridine and fluorine, showcase another research application. The polycondensation of such monomers with aromatic dianhydrides results in polyimides that exhibit excellent solubility, thermal stability, and amorphous properties. These characteristics are crucial for developing materials with specific mechanical, electrical, and thermal properties for use in electronics, aerospace, and other high-performance applications (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).
Antibacterial Agents Development
Research on pyridonecarboxylic acids as antibacterial agents emphasizes the synthesis and evaluation of compounds with specific functional groups, including carboxylate, for their antimicrobial properties. The development of novel compounds with enhanced activity against resistant bacterial strains is a critical area of pharmaceutical research, illustrating the importance of chemical modifications for therapeutic advancements (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Molecular Docking and Screening
The synthesis, molecular docking, and in vitro screening of newly synthesized compounds for biological activity highlight the application of such chemical entities in discovering potential therapeutic agents. The integration of computational methods like molecular docking with synthetic chemistry accelerates the identification of compounds with promising biological activities, underscoring the importance of structural modifications at the molecular level for drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Propiedades
IUPAC Name |
[2-[[4-(difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O5/c17-12-6-3-10(7-20-12)15(24)25-8-13(22)21-14(23)9-1-4-11(5-2-9)26-16(18)19/h1-7,16H,8H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNARRPWDGAKOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)COC(=O)C2=CN=C(C=C2)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.